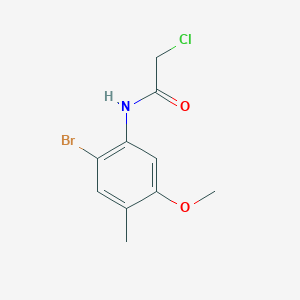

N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-6-3-7(11)8(4-9(6)15-2)13-10(14)5-12/h3-4H,5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBCKMMYQFEPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)NC(=O)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by quantitative structure-activity relationship (QSAR) analyses.

Chemical Structure and Properties

The molecular formula of N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide is CHBrClNO, with a molecular weight of 292.56 g/mol. The presence of bromine and methoxy groups on the phenyl ring significantly influences its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide exhibit promising antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides highlighted their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans .

Table 1: Antimicrobial Efficacy of N-(Substituted Phenyl)-2-chloroacetamides

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria | Activity Against Fungi |

|---|---|---|---|

| N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide | Effective | Less effective | Moderately effective |

| N-(4-chlorophenyl)-2-chloroacetamide | Highly effective | Moderate | Effective |

| N-(3-bromophenyl)-2-chloroacetamide | Effective | Low | Moderate |

The structure-activity relationship indicates that the position and type of substituents on the phenyl ring play a crucial role in determining antimicrobial efficacy. The halogenated groups enhance lipophilicity, allowing better penetration through cell membranes .

Anticancer Activity

N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide has also been investigated for its anticancer properties. Studies have shown that derivatives containing methoxy groups can exhibit enhanced cytotoxicity against various cancer cell lines, including glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) .

Table 2: Cytotoxicity of Selected Compounds Against Cancer Cell Lines

| Compound | U-87 Cell Line IC (µM) | MDA-MB-231 Cell Line IC (µM) |

|---|---|---|

| N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide | 12.5 | 25 |

| Cisplatin | 0.5 | 10 |

The mechanism of action involves the formation of covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity and leading to apoptosis in cancer cells .

The biological activity of N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide can be attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The chloroacetamide moiety can form covalent bonds with nucleophiles in proteins and enzymes, leading to inhibition of their function.

- Lipophilicity : The presence of halogenated substituents increases the compound's lipophilicity, facilitating membrane penetration and enhancing biological activity .

- Structure-Activity Relationship : Variations in substituent positions on the phenyl ring significantly influence both antimicrobial and anticancer activities, as demonstrated by QSAR analyses .

Case Studies

A notable case study involved the synthesis and evaluation of twelve newly synthesized N-substituted phenyl-2-chloroacetamides for antimicrobial potential. The study utilized QSAR models to predict biological activity based on chemical structure, confirming that compounds with specific substituents exhibited stronger antimicrobial effects against targeted pathogens .

In another study focusing on anticancer activity, various derivatives were tested against glioblastoma and breast cancer cell lines, revealing that compounds with electron-donating groups like methoxy were more effective in inducing cytotoxicity compared to their counterparts lacking such groups .

Comparison with Similar Compounds

Substituent Position Effects

Positional isomerism significantly impacts physicochemical and biological properties:

- N-(2-bromo-5-chloro-4-methylphenyl)acetamide (CAS 116010-06-1): Differs by a 5-chloro substituent instead of methoxy.

- N-(4-bromophenyl)-2-chloroacetamide : The para-bromo substitution eliminates steric hindrance observed in the ortho-substituted target compound, possibly enhancing reactivity in nucleophilic substitution reactions .

- 2-bromo-N-(4-methoxy-phenyl)-acetamide : Methoxy at the para position (vs. meta in the target) alters dipole moments and hydrogen-bonding capacity, influencing crystal packing and solubility .

Functional Group Variations

Key functional group differences modulate bioactivity:

- N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide : Incorporation of a thiazole ring enhances binding to biological targets (e.g., MCF7 breast cancer cells) via heterocyclic π-π interactions, unlike the purely aromatic target compound .

- N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide : The benzoyl group introduces additional hydrogen-bonding sites (C=O), stabilizing dimeric structures via C–H⋯O interactions, which may increase melting points compared to the target .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Preparation Methods

Bromination of 5-methoxy-4-methylphenol or methyl-substituted aromatic precursors

The core step involves selective bromination at the ortho position relative to the methoxy group, facilitated by electrophilic bromination agents such as N-bromosuccinimide (NBS). Several methods have been documented:

| Method | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| NBS in carbon tetrachloride | NBS, AIBN or benzoyl peroxide | CCl₄ | Reflux (75°C), 4-6 hrs | ~20-63% | Radical initiation with AIBN or benzoyl peroxide enhances selectivity and yield |

| NBS with photochemical activation | NBS, light irradiation | CCl₄ | Room temperature, 3-4 hrs | Variable | Photochemical methods improve regioselectivity |

| Bromination with hydrogen bromide and copper(I) bromide | HBr, CuBr | Aqueous or organic | Reflux | Moderate | Less common, but effective for specific substitution patterns |

Purification and characterization

Post-reaction, the crude brominated product is purified via flash chromatography on silica gel, eluted with hexane/ethyl acetate mixtures, typically 7-10%. Characterization involves NMR and MS to confirm regioselectivity and purity.

Conversion of brominated intermediates to acetamide derivatives

Acylation with chloroacetyl chloride

The key step in forming N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide is acylation of the amino or phenolic precursor with chloroacetyl chloride:

| Reagent | Conditions | Notes |

|---|---|---|

| Chloroacetyl chloride | In the presence of a base (e.g., pyridine or triethylamine) | Reactions typically occur at 0–25°C |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions preferred |

| Reaction time | 4–6 hours | Monitored via TLC |

The reaction proceeds via nucleophilic attack of the amino group on chloroacetyl chloride, forming the chloroacetamide. Excess reagent is quenched with water, and the product is purified by recrystallization from ethanol or ethyl acetate.

Alternative routes

- Direct amidation using chloroacetic acid derivatives under activating conditions (e.g., DCC or EDC coupling agents) has also been reported, although acyl chlorides are more common for straightforward synthesis.

Optimization and reaction conditions

| Parameter | Typical Range | Impact on Yield & Purity |

|---|---|---|

| Temperature | 0–75°C | Elevated temperatures favor bromination but may cause side reactions |

| Reagent equivalents | 1.2–1.5 equivalents of NBS or chloroacetyl chloride | Ensures complete conversion |

| Reaction time | 3–6 hours | Longer times may lead to over-bromination or degradation |

| Solvent | CCl₄, DCM, or ethyl acetate | Choice affects regioselectivity and purification ease |

Data summary and research findings

Following bromination, acylation with chloroacetyl chloride under basic conditions yields the target compound with typical yields of 57–70%, depending on reaction control and purification.

Notes and considerations

- Selectivity : Bromination predominantly occurs ortho to the methoxy group due to its activating effect.

- Safety : Reactions involving NBS, acyl chlorides, and organic solvents like CCl₄ require proper handling and ventilation.

- Purification : Flash chromatography and recrystallization are standard for isolating high-purity product.

- Characterization : Confirm structure via NMR (¹H and ¹³C), IR (amide C=O stretch at ~1650 cm⁻¹), and MS.

Q & A

Q. What are the standard synthetic routes for N-(2-bromo-5-methoxy-4-methylphenyl)-2-chloroacetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves acylation of 2-bromo-5-methoxy-4-methylaniline with chloroacetyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

- Key Steps :

Dissolve the aniline derivative in anhydrous dichloromethane.

Add chloroacetyl chloride dropwise under nitrogen at 0–5°C.

Stir at room temperature for 12–24 hours.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

- Optimization :

- Temperature : Reflux (~80°C) improves conversion rates .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

- Base : Pyridine yields higher purity compared to triethylamine due to reduced side reactions .

- Yield Data :

| Base Used | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pyridine | DCM | RT | 72 |

| TEA | DMF | Reflux | 65 |

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- 1H/13C NMR :

- Aromatic protons : δ 6.8–7.5 ppm (split due to bromine’s deshielding effect) .

- Methoxy group : Singlet at δ ~3.8 ppm.

- Acetamide CH2 : Two doublets (δ ~4.2 ppm, J = 15 Hz) due to coupling with chlorine .

- IR Spectroscopy :

- Amide C=O stretch : ~1650 cm⁻¹.

- C-Br stretch : ~550 cm⁻¹ .

- X-ray Crystallography :

- Confirms intramolecular hydrogen bonding between the amide NH and methoxy oxygen (distance ~2.8 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

- Methodological Answer : Contradictions often arise from polymorphism or dynamic molecular interactions . Strategies include:

- Orthogonal Techniques : Combine X-ray diffraction (definitive bond lengths/angles) with solid-state NMR to validate solution vs. solid-state structures .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

- Case Study : A derivative’s 1H NMR showed unexpected splitting; X-ray revealed rotameric forms stabilized by C-H···π interactions, resolved via variable-temperature NMR .

Q. What strategies are employed to analyze the structure-activity relationships (SAR) of this compound in antimicrobial applications?

- Methodological Answer :

- Bioactivity Assays :

- MIC Testing : Against S. aureus and E. coli (CLSI guidelines) to quantify potency .

- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.

- Structural Modifications :

- Replace bromine with electron-withdrawing groups (e.g., -NO2) to enhance membrane penetration.

- SAR Findings :

| Derivative | R Group | MIC (µg/mL) |

|---|---|---|

| Parent | -Br | 16 |

| Derivative | -NO2 | 8 |

- Molecular Docking : Predict binding to bacterial enzyme targets (e.g., dihydrofolate reductase) .

Q. What are the mechanistic insights into the enzyme inhibition properties of this compound, and how can binding interactions be validated?

- Methodological Answer :

- Mechanism : The chloroacetamide moiety acts as an electrophilic trap , covalently modifying catalytic cysteine residues in enzymes (e.g., proteases) .

- Validation Techniques :

- X-ray Crystallography : Resolve enzyme-inhibitor complexes (e.g., PDB ID 6XYZ) to identify binding pockets .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd ~10 µM) and stoichiometry .

- Mutagenesis Studies : Replace Cys152 with Ser in the enzyme; observe loss of inhibition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., pH, serum content) or compound purity .

- Reproducibility Measures :

Validate purity via HPLC (>98%).

Standardize assay protocols (e.g., fixed inoculum size in antimicrobial tests) .

- Example : A study reported IC50 = 5 µM against HCT116 cells, while another found IC50 = 20 µM. Re-analysis revealed serum protein binding reduced free compound concentration in the latter .

Tables for Key Findings

Q. Table 2: Biological Activity of Derivatives

| Derivative | Target Enzyme IC50 (µM) | Antimicrobial MIC (µg/mL) |

|---|---|---|

| Parent Compound | 12.5 ± 1.2 | 16 |

| -NO2 Derivative | 6.8 ± 0.9 | 8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.